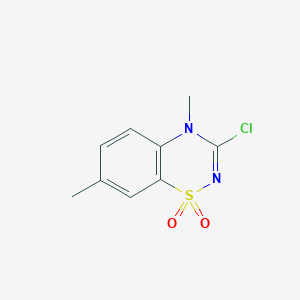

3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide

Descripción

3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a benzothiadiazine derivative characterized by a bicyclic core structure containing sulfur and nitrogen atoms. Key substituents include a chlorine atom at position 3 and methyl groups at positions 4 and 6. The 1,1-dioxide moiety (sulfone group) enhances polarity and influences hydrogen-bonding interactions.

Propiedades

Fórmula molecular |

C9H9ClN2O2S |

|---|---|

Peso molecular |

244.70 g/mol |

Nombre IUPAC |

3-chloro-4,7-dimethyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |

InChI |

InChI=1S/C9H9ClN2O2S/c1-6-3-4-7-8(5-6)15(13,14)11-9(10)12(7)2/h3-5H,1-2H3 |

Clave InChI |

ORBYXBWEQCLADG-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)N(C(=NS2(=O)=O)Cl)C |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves several steps. The general synthetic route includes the chlorination of 4,7-dimethyl-1,2,4-benzothiadiazine-1,1-dioxide. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: Although not intended for therapeutic use, it serves as a reference compound in pharmacological studies.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4,7-dimethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. The compound can modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Analysis

The benzothiadiazine scaffold is shared among several pharmaceuticals. A comparative analysis of substituent positions and functional groups is critical to understanding differences in activity and physicochemical properties:

Key Observations:

- Chlorine Position : The target compound’s Cl at position 3 contrasts with HCT and Buthiazide (Cl at position 6). Position 6 Cl in HCT is critical for inhibiting renal carbonic anhydrase, suggesting the target compound may interact with distinct biological targets .

- Sulfonamide vs. Sulfone : HCT and Buthiazide feature a sulfonamide group (position 7), which is essential for diuretic activity via hydrogen bonding. The target compound’s sulfone (1,1-dioxide) may reduce acidity, impacting solubility and receptor affinity .

Physicochemical and Pharmacological Implications

- Lipophilicity : Methyl groups in the target compound likely enhance membrane permeability compared to HCT’s polar sulfonamide, but may reduce water solubility .

- Electronic Effects : The 3-Cl substituent could alter electron distribution in the aromatic ring, modifying binding kinetics relative to HCT’s 6-Cl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.